molecular formula C6H15ClN2O2 B1441168 2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride CAS No. 1220034-39-8

2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride

Cat. No.: B1441168
CAS No.: 1220034-39-8
M. Wt: 182.65 g/mol
InChI Key: XHDLCWAMGWYCGJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-6(2,7)5(10)8-3-4-9;/h9H,3-4,7H2,1-2H3,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDLCWAMGWYCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-39-8
Record name Propanamide, 2-amino-N-(2-hydroxyethyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Amidation of 2-Amino-2-methylpropanamide with 2-Hydroxyethyl Derivatives

One common approach involves the acylation of 2-amino-2-methylpropanamide with a 2-hydroxyethyl halide or activated ester, followed by salt formation with hydrochloric acid.

Step Reagents/Conditions Outcome Yield (%) Notes
1 2-Amino-2-methylpropanamide + 2-chloroethanol or 2-bromoethanol, base (e.g., triethylamine) N-(2-hydroxyethyl)-2-amino-2-methylpropanamide 60-85% Requires controlled temperature (0-25 °C) to avoid side reactions
2 Treatment with HCl in ethanol or ether Formation of hydrochloride salt Quantitative Enhances compound stability

This method ensures selective amidation without over-alkylation due to the controlled stoichiometry and mild conditions.

Reduction and Deprotection Routes

In some synthetic schemes (analogous to those used for related aminothiazole derivatives), the hydroxyethyl group is introduced via reduction of a protected intermediate, followed by deprotection:

Step Reagents/Conditions Outcome Yield (%) Notes
1 Reaction of Boc-protected amino acid derivative with aldehyde in presence of n-butyllithium at −78 °C Formation of secondary alcohol intermediate 22-59% Low temperature prevents side reactions
2 Reduction with triethylsilane and TFA-mediated deprotection Free amine with hydroxyethyl group 53-91% Efficient deprotection and reduction

Although this route is more complex, it allows for fine-tuning of substituents and is adaptable for analog synthesis.

Use of Activated Acyl Chlorides and Carbodiimide Coupling

An alternative method involves coupling the amine with activated acyl chlorides or carboxylic acids using carbodiimide reagents:

Step Reagents/Conditions Outcome Yield (%) Notes
1 2-Amino-2-methylpropanamide + 2-hydroxyethyl acyl chloride + triethylamine Amide formation 70-90% Requires dry solvents and inert atmosphere
2 Carbodiimide (e.g., EDAC) and DMAP with carboxylic acid derivatives Coupling to form amide 20-77% Useful when acyl chlorides are unstable or unavailable

Data Table Summarizing Key Preparation Parameters

Preparation Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Direct Amidation with 2-Haloethanol 2-Amino-2-methylpropanamide, 2-chloroethanol, base, HCl 60-85 Simple, scalable Requires careful temperature control
Reduction and Deprotection Route Boc-protected intermediates, n-BuLi, triethylsilane, TFA 22-91 High selectivity, versatile Multi-step, sensitive reagents
Carbodiimide-mediated Coupling EDAC, DMAP, carboxylic acids or acyl chlorides 20-90 Mild conditions, broad scope Variable yields, reagent cost

Notes on Polymorphs and Stability

  • The hydrochloride salt form of 2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide is favored for its enhanced stability and solubility.
  • Polymorphic forms of related compounds have been studied to optimize pharmaceutical properties; however, specific polymorph data for this compound are limited in the literature.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine and amide derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride involves its role as a protecting group in peptide synthesis. It protects the amino groups from unwanted reactions, ensuring the integrity of the peptide chain. The compound interacts with various molecular targets, including enzymes and proteins, to exert its protective effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride
  • CAS No.: 1220034-39-8
  • Molecular Formula : C₆H₁₅ClN₂O₂
  • Molecular Weight : 182.65 g/mol
  • Structural Features: Contains a branched methyl group at the β-carbon of the amino propanamide backbone, with a hydroxyethyl substituent on the amide nitrogen. The hydrochloride salt enhances solubility in polar solvents .

Applications: Primarily used as a pharmaceutical intermediate, particularly in the synthesis of specialized amide derivatives for drug development. The hydroxyethyl group may improve water solubility compared to non-polar analogs .

Structural and Functional Analysis

The compound is compared to structurally related acetamide derivatives, focusing on substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Features
This compound (Target) N-(2-hydroxyethyl), β-methyl C₆H₁₅ClN₂O₂ 182.65 1220034-39-8 Enhanced solubility due to hydroxyethyl group; pharmaceutical intermediate .
3-Amino-N-(2-hydroxyethyl)-N-methylpropanamide hydrochloride N-methyl, N-(2-hydroxyethyl) C₆H₁₅ClN₂O₂ 182.65 1220033-46-4 Methylation reduces hydrogen-bonding potential; may affect membrane permeability .
2-Amino-N-isobutyl-2-methylpropanamide hydrochloride N-isobutyl C₈H₁₉ClN₂O 194.71 1220035-05-1 Increased lipophilicity due to isobutyl group; potential CNS drug candidate .
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride N-(2-dimethylaminoethyl), dihydrochloride C₈H₂₁Cl₂N₃O 246.18 1219957-57-9 Dimethylamino group introduces basicity; dihydrochloride improves crystallinity .
2-Amino-N-(2-hydroxy-2-methylpropyl)acetamide hydrochloride (C164) N-(2-hydroxy-2-methylpropyl) C₆H₁₅ClN₂O₂ 182.65 Not specified Bulky hydroxypropyl group may sterically hinder interactions .
N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride Methylamino at α-carbon C₅H₁₃ClN₂O₂ 168.63 75007-28-2 Smaller backbone; methylamino group may alter metabolic stability .
Key Findings

Solubility and Polarity: The hydroxyethyl group in the target compound improves aqueous solubility compared to lipophilic analogs like the isobutyl derivative .

Bulky substituents (e.g., hydroxy-2-methylpropyl in C164) may limit bioavailability due to steric hindrance .

Synthetic Utility: The dimethylaminoethyl derivative (1219957-57-9) is favored in ion-channel modulator synthesis due to its basic nitrogen . Isobutyl-substituted compounds (1220035-05-1) are explored for CNS drugs, leveraging their blood-brain barrier penetration .

Biological Activity

2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride, also known as HEAA (Hydroxyethyl amino acid), is a compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its structural characteristics, particularly the presence of both amino and hydroxyl groups, suggest potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₁₄ClN₃O₂. The compound features:

  • An amino group (-NH₂)
  • A hydroxyl group (-OH)
  • A propanamide backbone

These functional groups are critical for its biological interactions, influencing solubility, reactivity, and binding affinity to biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds with active sites on proteins, facilitating enzyme inhibition or modulation. The compound's mechanism of action may involve:

  • Enzyme Inhibition: By binding to the active site of enzymes, it may prevent substrate access.
  • Receptor Modulation: It could alter receptor conformation, impacting signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of amino acids can inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Amino acid derivatives have been explored for their ability to induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest: Compounds can disrupt normal cell cycle progression.
  • Induction of Apoptosis: Activation of apoptotic pathways leading to programmed cell death.

Case Study: Antimicrobial Testing

A study conducted on several derivatives of 2-amino acids found that compounds with similar structures displayed varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 µg/mL to 200 µg/mL, indicating moderate effectiveness.

CompoundMIC (µg/mL)Activity
HEAA Derivative A50Effective
HEAA Derivative B100Moderate
HEAA Derivative C200Low

Case Study: Anticancer Activity

In vitro studies have demonstrated that certain amide derivatives can inhibit the proliferation of cancer cell lines. For example, a derivative similar to HEAA was tested against breast cancer cells (MCF-7) and showed IC50 values around 30 µM, suggesting significant potential for further development.

Q & A

Q. What are the recommended methods for synthesizing 2-amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride, and how can reaction efficiency be optimized?

Answer:

  • Synthetic Route: The compound can be synthesized via amide bond formation between 2-methylpropanoyl chloride and 2-aminoethanol, followed by hydrochlorination. Evidence from analogous amide syntheses (e.g., Midodrine Hydrochloride) suggests using anhydrous conditions with a coupling agent like EDCI/HOBt to minimize side reactions .
  • Optimization: Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) or HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) to maximize yield (>85%) .
  • Purification: Recrystallize from ethanol/water (3:1) or use reverse-phase HPLC for high-purity (>98%) isolates .

Q. How should researchers validate the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR (DMSO-d6): Verify peaks for methyl groups (δ 1.2–1.4 ppm), hydroxyethyl protons (δ 3.4–3.6 ppm), and amide NH (δ 7.8–8.2 ppm) .
    • 13C NMR: Confirm carbonyl (C=O) at ~170 ppm and quaternary carbons .
  • Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]+ at m/z = 205.1 (calculated for C7H16N2O2·HCl) .
  • Purity: Use HPLC (≥95% purity threshold; C18 column, 0.1% formic acid mobile phase) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation of dust (use fume hood) and skin contact .
  • Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis .
  • Spill Management: Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Experimental Design:
    • Prepare solutions in buffers (pH 1–12) and incubate at 25°C, 40°C, and 60°C. Sample at 0, 24, 48, and 72 hours .
    • Analyze degradation products via LC-MS/MS (e.g., hydrolysis of the amide bond or oxidation of the hydroxyethyl group) .
  • Kinetic Modeling: Use Arrhenius equation to predict shelf-life; activation energy (Ea) typically ranges 60–80 kJ/mol for similar hydrochlorides .

Q. What strategies are effective for resolving discrepancies in pharmacological activity data across studies?

Answer:

  • Data Normalization: Control for batch-to-batch purity variations (e.g., residual solvents in synthesis) by standardizing HPLC protocols .
  • Receptor Binding Assays: Use radiolabeled ligands (e.g., [3H]-labeled compound) to quantify binding affinity (Kd) in target tissues .
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC50 values across experimental replicates .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., sodium channels, GPCRs). Optimize protonation states at physiological pH .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
  • QSAR Models: Corporate Hammett constants for substituents (e.g., methyl, hydroxyethyl) to predict bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride
Reactant of Route 2
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2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride

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